1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]-
Description
The compound 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is a propanone derivative featuring a phenyl group substituted at the 4-position with a 2-hydroxy-3-(4-morpholinyl)propoxy chain. Key structural elements include:
- Morpholinyl group: A six-membered heterocycle containing one oxygen and one nitrogen atom, enhancing hydrogen-bonding capacity and solubility.
- Propanone core: A ketone functional group that may influence reactivity and stability.
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17/h3-6,14,18H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRRKKKZVVCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63957-22-2 | |
| Record name | Propiophenone, 4'-(2-hydroxy-3-morpholinopropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC136045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to introduce the morpholinyl group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and morpholinyl ring play crucial roles in its binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
The following compounds share structural similarities with the target molecule but differ in substituents or heterocyclic groups:
Key Observations :
Physicochemical Properties
Key Observations :
- Polar Surface Area (PSA) : The target compound’s PSA is expected to exceed 60 Ų due to the hydroxyl and morpholine groups, suggesting moderate solubility. CAS 163858-57-9, with a PSA of 62.24, aligns with this trend .
- Boiling Point/Density : High boiling points (>650°C) and densities (~1.17 g/cm³) are common among these aromatic ketones, reflecting their bulky substituents .
Biological Activity
1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- can be represented as follows:
This compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs.
Antimicrobial Activity
Research has indicated that derivatives of 1-Propanone exhibit significant antimicrobial properties. A study on related compounds demonstrated notable activity against a range of microorganisms, suggesting that similar activities may be present in this compound. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds related to 1-Propanone. For instance, phenylurea derivatives have shown promising results against various cancer cell lines such as HeLa and C6. These compounds were evaluated using the BrdU proliferation ELISA assay, revealing significant antiproliferative activity . The presence of the morpholine moiety may contribute to enhanced cellular uptake and bioactivity.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. Inhibition of AChE can be beneficial in conditions like Alzheimer's disease .
Case Studies
- Study on Antimicrobial Activity : A series of related compounds were synthesized and tested against common pathogens. The results indicated that these compounds had a broad spectrum of activity, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .
- Anticancer Study : In a comparative study involving various derivatives, those containing the morpholine group showed enhanced cytotoxicity against cancer cell lines compared to their non-morpholine counterparts. The most active derivatives achieved IC50 values in the low micromolar range .
- Neuroprotective Mechanism : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .
Data Tables
| Activity Type | Tested Compounds | Target Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Various Derivatives | E. coli, S. aureus | <100 µg/mL |
| Anticancer | Morpholine Derivatives | HeLa, C6 | Low µM range |
| Neuroprotective | Similar Structures | PC12 Cells | Protective at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
